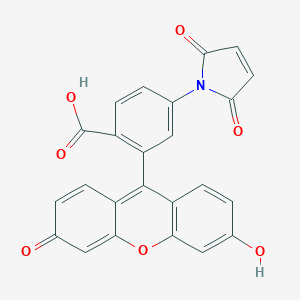

Fluorescein 6-Maleimide

Overview

Description

Fluorescein 6-Maleimide (F6M) is a fluorescent dye that has been used for a variety of scientific research applications. It is a derivative of fluorescein, a bright yellow-green fluorescent dye that is commonly used as a marker for different biological processes. F6M has been used to study protein-protein interactions, cell tracking, and gene expression. It is also used in the detection of antigen-antibody complexes and for the analysis of enzyme kinetics. Additionally, F6M has been used for the detection of intracellular organelles and for the determination of the presence of specific molecules in a sample.

Scientific Research Applications

It is used for monitoring transfection and possesses anti-inflammatory and anti-cancer properties (Jieru Qiu et al., 2019).

In biochemical research, Fluorescein 6-maleimide labels specific residues in P-glycoprotein during its catalytic cycle, aiding in understanding drug binding sites and mechanisms (A. Rothnie et al., 2004).

It's used for labeling and tracking stable nanoclay in polymer-clay nanocomposite films and contact solvents (C. Díaz et al., 2013).

For selective labeling of cellulose nanofibrils, allowing multicolor imaging with confocal laser scanning microscopes (J. Navarro et al., 2015).

In microscopy, it labels proteins to enhance understanding of biological processes (Swartz Dr, 1996).

Enhances emission signal in porous silicon mirrors by tuning pore size and reflectance spectrum (A. G. Palestino et al., 2007).

Used as a fluorescent label for nonenzymatic labeling of maleimide-derivatized IgG molecules and bioconjugation of phosphorothioate-functionalized fluorophores to maleimide-derivatized proteins (C. Bieniarz et al., 1994).

Serves as a spectroscopic probe for studying the conformation of the Ca-ATPase of sarcoplasmic reticulum (D. Bigelow et al., 1991).

Its derivatives are used for ligation to proteins, association with lipid membranes, and photoactivation (J. Corrie et al., 1995).

Useful in histochemical procedures for demonstrating sulfhydryl and disulfide groups (S. Curtis et al., 2004).

Used in protein labeling, examining self-association of DNA binding proteins, and determining protein amount in gel-shifted complexes with specific DNA (Becky L. Drees et al., 1996).

N-(3-pyrene)maleimide, a derivative, is useful for fluorescence polarization studies of proteins and macromolecules with reactive sulfhydryl groups (J. Weltman et al., 1973).

Necessary for biophysical or biological experiments like fluorescence microscopy, FRET, or fluorescence imaging (E. Vivés et al., 2003).

Dimaleimide fluorogens developed for fluorescent protein labeling (J. Guy et al., 2007).

Maleimides used for site-selective modification of proteins in cancer therapies (Kévin Renault et al., 2018).

Potential as a solid-state fluorescent turn-on sensor for biothiols (Bo Gui et al., 2018).

Folate-conjugated fluorescent silica nanoparticles promising for targeting delivery to folate receptor-positive tumors in biomedical applications (Hong Yang et al., 2011).

Dibromomaleimides used for reversible cysteine modification in proteins, offering opportunities for attachment and reversible protein regeneration (Mark E. B. Smith et al., 2010).

Fluorescein-labeled starch maleate nanoparticles as sensitive fluorescent sensing probes for metal ions (S. Chin et al., 2014).

Mechanism of Action

Target of Action

Fluorescein 6-Maleimide primarily targets free thiol groups present in molecules such as DNA, RNA, oligonucleotides, PNA, and proteins . Thiol groups are sulfur-containing functional groups found in many biological molecules. They play a crucial role in the structure and function of proteins, making them a significant target for this compound .

Mode of Action

This compound interacts with its targets through a process known as thiol-reactive labeling . The maleimide group in the compound reacts predominantly with sulfhydryls (thiol groups) at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly selective, with the maleimide group being approximately 1000 times more reactive towards a free sulfhydryl than to an amine at pH 7 . This interaction results in the labeling of the target molecule with fluorescein, a fluorescent tag that can be directly visualized or detected with anti-fluorescein antibodies .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the visualization and study of biological systems . By labeling thiol groups with fluorescein, the compound allows for the direct visualization of these groups and their associated molecules. This can provide valuable insights into various metabolic pathways and ionic flows that are intrinsically linked to cellular life .

Pharmacokinetics

It’s known that the compound is used for labeling in a laboratory setting, and it’s typically applied directly to the target molecules in a controlled environment

Result of Action

The primary result of this compound’s action is the fluorescent labeling of thiol-containing molecules . This labeling allows for the direct visualization of these molecules, aiding in the study of their structure, function, and interactions. The fluorescence of the compound can be used to demarcate the area under observation, distinguishing it from adjacent areas .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment plays a crucial role in the compound’s reactivity. The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur . Additionally, the compound is moisture-sensitive, and it’s recommended to store it in a desiccated environment at -20°C .

Safety and Hazards

Future Directions

Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . There is an increase in the number of dual sensors developed in the past five years and quite a good number of fluorescein derivatives were also reported based on reversible mechanisms .

Biochemical Analysis

Biochemical Properties

Fluorescein 6-Maleimide is used to label free thiol groups with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The primary targets of this compound in proteins and peptides are cysteine residues .

Cellular Effects

This compound, when used to label proteins, does not significantly perturb the protein structure . It is effective for labeling sulfhydryl-containing molecules, forming a stable thioether bond predominantly with sulfhydryls at pH 6.5-7.5 .

Molecular Mechanism

The molecular mechanism of this compound involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This reaction forms a thiosuccinimide complex, which can undergo ring opening hydrolysis to form a stable succinamic acid thioether .

Temporal Effects in Laboratory Settings

This compound exhibits strong emissions and is stable, making it suitable for long-term studies

Metabolic Pathways

This compound does not directly participate in metabolic pathways. Instead, it is used as a tool to study these pathways by labeling proteins and other biomolecules involved in metabolism .

properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFQJMQMVDKTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

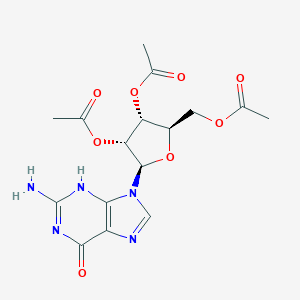

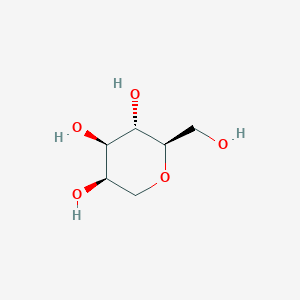

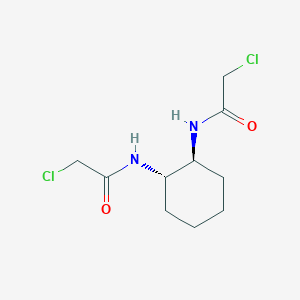

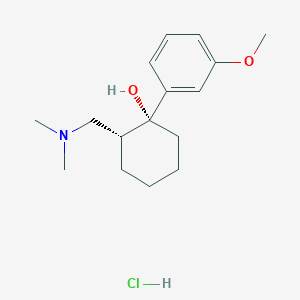

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)